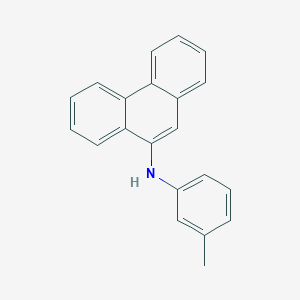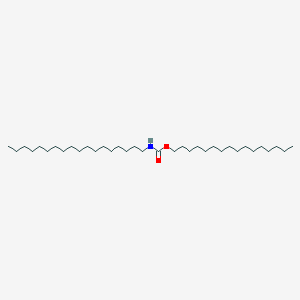
Tetracos-21-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracos-21-enoic acid, also known as nervonic acid, is a very long-chain monounsaturated fatty acid with the chemical formula C24H46O2. It is characterized by a cis-double bond at the 21st carbon position. This compound is found in the seed oils of various plants such as Lunaria annua, borage, hemp, Acer (Purpleblow maple), and Tropaeolum speciosum . Nervonic acid is a significant component of the white matter in mammalian brains and plays a crucial role in neurological development and the treatment of psychotic disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetracos-21-enoic acid typically involves the elongation of shorter-chain fatty acids. One common method is the elongation of oleic acid through a series of enzymatic reactions. The key enzyme involved in this process is 3-ketoacyl-CoA synthase, which catalyzes the condensation of malonyl-CoA and long-chain acyl-CoA . This method has been successfully applied in both plant and yeast systems to produce nervonic acid.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources. For instance, the oil from Acer truncatum Bunge, a plant unique to China, contains 5-7% nervonic acid. The extraction process involves urea inclusion, which separates various fatty acid esters based on their solubility . This method has been optimized to achieve a high purity of nervonic acid ethyl ester.
化学反応の分析
Types of Reactions
Tetracos-21-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone to convert the double bond into a carboxyl group.
Reduction: Hydrogenation can be used to reduce the double bond, converting the monounsaturated fatty acid into a saturated fatty acid.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Produces dicarboxylic acids.
Reduction: Produces tetracosanoic acid.
Substitution: Produces halogenated derivatives of this compound.
科学的研究の応用
Tetracos-21-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various complex lipids.
Biology: Plays a crucial role in the formation of myelin, the protective sheath around nerve fibers.
Medicine: Used in the treatment of neurological disorders such as multiple sclerosis and schizophrenia.
Industry: Incorporated into dietary supplements and functional foods to promote brain health.
作用機序
The mechanism of action of tetracos-21-enoic acid involves its incorporation into sphingolipids, which are essential components of the myelin sheath. The compound binds to sphingosine bases via amide bonds, forming nervonyl sphingolipids . These sphingolipids are crucial for maintaining the integrity and function of nerve fibers. Additionally, this compound has been shown to modulate the production of inflammatory mediators, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Oleic acid: A monounsaturated fatty acid with a double bond at the 9th carbon position.
Erucic acid: A monounsaturated fatty acid with a double bond at the 13th carbon position.
Gondoic acid: A monounsaturated fatty acid with a double bond at the 11th carbon position.
Uniqueness
Tetracos-21-enoic acid is unique due to its very long-chain structure and the specific position of its double bond. This structural uniqueness allows it to play a specialized role in the formation of myelin and the maintenance of neurological health .
特性
CAS番号 |
325462-46-2 |
|---|---|
分子式 |
C24H46O2 |
分子量 |
366.6 g/mol |
IUPAC名 |
tetracos-21-enoic acid |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4H,2,5-23H2,1H3,(H,25,26) |
InChIキー |
RCNAKJRDSYUMDM-UHFFFAOYSA-N |
正規SMILES |
CCC=CCCCCCCCCCCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)
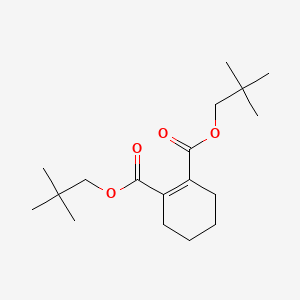
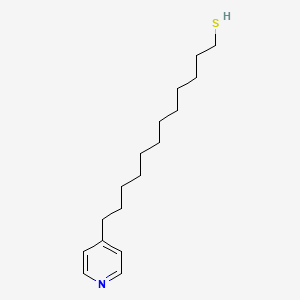
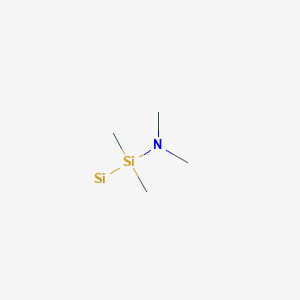
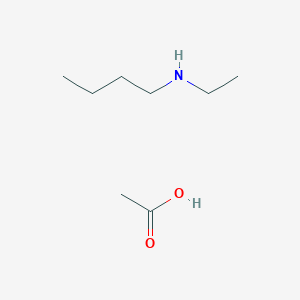


![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)
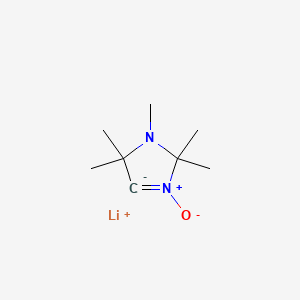
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14245459.png)
